(5-(p-Tolyl)pyridin-3-yl)methanol
Overview
Description
(5-(p-Tolyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a p-tolyl group at the 5-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method to synthesize (5-(p-Tolyl)pyridin-3-yl)methanol involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of p-tolyl and a halogenated pyridine derivative.
Reduction of Pyridine Derivatives: Another method involves the reduction of a corresponding pyridine derivative using a reducing agent such as lithium aluminum hydride or sodium borohydride in an appropriate solvent like ether or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(p-Tolyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: Due to its structural features, this compound is a potential candidate for drug development, particularly in the design of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism by which (5-(p-Tolyl)pyridin-3-yl)methanol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
(4-(p-Tolyl)pyridin-3-yl)methanol: Similar structure but with the p-tolyl group at the 4-position.
(5-(m-Tolyl)pyridin-3-yl)methanol: Similar structure but with a m-tolyl group instead of p-tolyl.
(5-(p-Tolyl)pyridin-2-yl)methanol: Similar structure but with the methanol group at the 2-position.
Uniqueness: (5-(p-Tolyl)pyridin-3-yl)methanol is unique due to the specific positioning of the p-tolyl and methanol groups on the pyridine ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
[5-(4-methylphenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-8,15H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOKVCRDSUYQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647007 | |
Record name | [5-(4-Methylphenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-10-9 | |
Record name | [5-(4-Methylphenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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